molecular formula C9H9BrFN B13057809 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine

Cat. No.: B13057809
M. Wt: 230.08 g/mol
InChI Key: GUAWUQXVJANDEW-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is an aromatic allylamine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, with a propenyl (CH₂=CH–CH₂) group attached to the amine. The bromine and fluorine substituents confer electronic and steric effects that influence reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2

InChI Key

GUAWUQXVJANDEW-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Preparation Methods

Condensation Reaction Approach

The most direct and commonly reported method involves a condensation reaction between 5-bromo-2-fluorobenzaldehyde and allylamine. This method is favored for its straightforwardness and relatively mild conditions.

  • Reaction Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate imine formation, followed by reduction to the amine.
  • Procedure: The aldehyde and allylamine are mixed under stirring, often in an organic solvent or aqueous-organic biphasic system. The reaction is monitored by thin-layer chromatography (TLC).
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to yield the pure 1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine.

This approach benefits from simplicity and scalability, with potential adaptation to continuous flow reactors for industrial production, enhancing yield and safety.

Lithiation and Alkylation Route

An alternative synthetic route involves lithiation of 5-bromo-2-fluorobenzene followed by reaction with an appropriate allyl halide or electrophile to introduce the prop-2-en-1-amine side chain.

  • Step 1: Lithiation
    5-Bromo-2-fluorobenzene is treated with a lithium base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) at low temperature to generate the aryllithium intermediate.

  • Step 2: Electrophilic Substitution
    The aryllithium intermediate reacts with allyl halides or imine precursors to form the allylated intermediate.

  • Step 3: Amination
    Subsequent amination or reduction steps yield the final amine product.

This method allows for precise control over substitution patterns and can be adapted for chiral synthesis if desired.

Detailed Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Bromination and Fluorination (if starting from phenyl) NBS (N-bromosuccinimide), Selectfluor or other fluorinating agents Introduction of Br and F substituents on phenyl ring
2 Condensation 5-Bromo-2-fluorobenzaldehyde + Allylamine, base (NaOH/K2CO3), solvent Formation of imine intermediate
3 Reduction Sodium borohydride or catalytic hydrogenation Conversion of imine to amine
4 Purification Recrystallization or chromatography Pure this compound

Reaction Monitoring and Characterization

  • TLC Monitoring: Reaction progress during condensation and reduction steps is commonly monitored by TLC.
  • Spectroscopic Analysis: Characterization includes NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.
  • Chirality: If chiral synthesis is pursued (e.g., (1R)-enantiomer), chiral HPLC or optical rotation measurements are employed.

Research Findings on Reaction Optimization

  • Base Choice: Potassium carbonate and sodium hydroxide have been found effective in promoting imine formation without side reactions.
  • Solvent Effects: Polar aprotic solvents (e.g., methanol, ethanol) facilitate condensation and reduction steps.
  • Temperature Control: Mild heating (room temperature to 60 °C) improves reaction rates while minimizing decomposition.
  • Continuous Flow Adaptation: Industrial-scale synthesis benefits from continuous flow reactors to control reaction time and temperature precisely, improving yield and reproducibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Condensation of 5-bromo-2-fluorobenzaldehyde with allylamine 5-Bromo-2-fluorobenzaldehyde, Allylamine NaOH or K2CO3, NaBH4 for reduction Simple, scalable, mild conditions Requires careful purification
Lithiation and Alkylation 5-Bromo-2-fluorobenzene n-BuLi, allyl halide Precise substitution control, adaptable for chiral synthesis Requires low temperature, moisture sensitive
Bromination and Fluorination (if starting from phenyl) Phenyl precursors NBS, Selectfluor Direct introduction of halogens Multi-step, requires purification

Industrial Production Considerations

  • Scale-up: Use of continuous flow reactors enhances safety and efficiency.
  • Purification: Chromatographic methods and recrystallization ensure high purity.
  • Yield Optimization: Reaction parameters such as stoichiometry, temperature, and time are optimized for maximum yield.
  • Environmental and Safety: Use of greener solvents and minimizing hazardous reagents is preferred.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Fluorine at the 2-position (ortho) introduces steric hindrance and further electronic modulation, distinguishing it from analogs like 1-(4-bromophenyl)prop-2-en-1-amine .
  • Propenyl Group : The allylamine moiety enables participation in conjugate addition reactions or coordination to transition metals, as seen in iridium-catalyzed allylations (e.g., competition between ammonia and allylamine in forming diallylamine) .

Stability and Handling

    Biological Activity

    1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine and a fluorine substituent on the phenyl ring, may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C9H8BrFNC_9H_8BrFN, with a molecular weight of approximately 230.08 g/mol. The presence of bromine and fluorine atoms significantly affects its reactivity and biological interactions. The structure can be represented using various notations such as SMILES and InChI, facilitating its identification in chemical databases.

    Preliminary studies suggest that this compound may interact with several biological targets, including:

    • Neurotransmitter Receptors : Potential modulation of neurotransmitter systems could influence neurological functions.
    • Enzymatic Pathways : Interaction with specific enzymes may alter metabolic pathways related to various physiological processes.

    The unique combination of bromine and fluorine is expected to enhance the binding affinity to these targets compared to similar compounds lacking these substituents.

    Antimicrobial Activity

    Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, related α,β-unsaturated carbonyl compounds have been evaluated for their activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results are summarized in the following table:

    Compound NameMIC (µg/mL)Target Bacteria
    1-(5-Bromo-2-fluorophenyl)prop-2-en-1-one<50Staphylococcus aureus
    1-(5-Bromo-2-fluorophenyl)propanamide<100Escherichia coli
    1-(5-Chloro-2-fluorophenyl)propanamide<75Pseudomonas aeruginosa

    These findings suggest that the bromine substitution may enhance lipophilicity and membrane permeability, contributing to the compound's antimicrobial efficacy.

    Case Studies

    A notable case study involved the synthesis and evaluation of various derivatives of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-amines. These derivatives were tested for their ability to inhibit bacterial growth. The study utilized molecular docking techniques to predict binding affinities to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The results indicated that certain derivatives exhibited strong binding interactions, suggesting potential as therapeutic agents against resistant bacterial strains.

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